Isoterreulactone A

Description

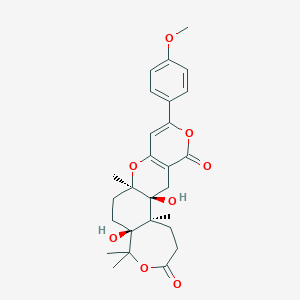

Isoterreulactone A is a meroterpenoid first isolated from the marine-derived fungus Aspergillus terreus . Structurally, it features a fused angular tetracyclic carbon skeleton with a seven-membered lactone ring (Figure 3 in ) .

Properties

Molecular Formula |

C27H32O8 |

|---|---|

Molecular Weight |

484.5 g/mol |

IUPAC Name |

(1S,2S,8S,11R)-1,8-dihydroxy-15-(4-methoxyphenyl)-2,7,7,11-tetramethyl-6,12,16-trioxatetracyclo[9.8.0.02,8.013,18]nonadeca-13(18),14-diene-5,17-dione |

InChI |

InChI=1S/C27H32O8/c1-23(2)26(30)13-12-25(4)27(31,24(26,3)11-10-21(28)35-23)15-18-20(34-25)14-19(33-22(18)29)16-6-8-17(32-5)9-7-16/h6-9,14,30-31H,10-13,15H2,1-5H3/t24-,25+,26+,27-/m0/s1 |

InChI Key |

DSOGYBQXIUXXBY-YAOOYPAMSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)OC([C@@]1(CC[C@@]3([C@@]2(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)(C)C |

Canonical SMILES |

CC1(C2(CCC3(C(C2(CCC(=O)O1)C)(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)C |

Synonyms |

isoterreulactone A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues from Aspergillus and Penicillium Species

Isoterreulactone A belongs to the α-pyrone merosesquiterpenoid family, which shares a common angular tetracyclic backbone with oxygenated functional groups. Key analogues include:

| Compound | IC50 (µM) | Source | Structural Distinctions |

|---|---|---|---|

| This compound | 2.5 | Aspergillus terreus | Seven-membered lactone; C-11a oxygenation |

| Terreulactone A | 0.23 | Aspergillus terreus | Similar backbone; higher oxygenation |

| Terreulactone C | 0.028 | Aspergillus terreus | Shared backbone with arisugacins C–H |

| Territrem C | 0.23 | Aspergillus terreus | Shared backbone with arisugacins A–B |

| Arisugacin A | 1.0 | Penicillium spp. | Angular tetracyclic skeleton; ketal groups |

Key Observations :

- Terreulactone A and C exhibit significantly stronger AChE inhibition (IC50 0.23–0.028 µM) than this compound, likely due to additional oxygenations that enhance binding affinity .

- This compound differs from territrem C in the oxygenation at C-11a, which reduces its potency compared to territrem C (IC50 0.23 µM vs. 2.5 µM) .

- Arisugacin A, though structurally distinct with ketal groups, retains comparable activity (IC50 1.0 µM) .

Functional Analogues from Other Fungal Genera

Compounds with similar AChE inhibition mechanisms but divergent structures include:

| Compound | IC50 (µM) | Source | Structural Class |

|---|---|---|---|

| Anithiactin A | 63 | Streptomyces sp. | Benzodiazepine-polyketide hybrid |

| Xyloketal B | 29.9 | Xylaria sp. | Oxygenated heterocyclic ketal |

| Cochlearin I | 8.2 | Marine fungi | Diterpenoid alkaloid |

Key Observations :

- This compound is 25-fold more potent than anithiactin A (IC50 63 µM), underscoring the importance of the α-pyrone-meroterpenoid scaffold .

- Xyloketal B, a non-competitive AChE inhibitor, shows moderate activity (IC50 29.9 µM) but demonstrates neuroprotective effects in vivo .

- Cochlearin I, a diterpenoid, has weaker activity (IC50 8.2 µM), suggesting meroterpenoids generally outperform alkaloids in AChE inhibition .

Cytotoxicity and Selectivity

- This compound: No cytotoxicity reported up to 500 µM .

- Anithiactins A–C: Non-cytotoxic to A-498 and ACHN cancer cells at 200 µM .

- Xyloketals : Demonstrated in vivo safety in apoE<sup>−/−</sup> mice .

Structural-Activity Relationship (SAR) Analysis

Oxygenation Patterns : Increased oxygenation (e.g., Terreulactone A vs. This compound) correlates with enhanced AChE inhibition .

Lactone Ring : The seven-membered lactone in this compound may reduce steric hindrance compared to smaller lactones, balancing potency and selectivity .

Angular Tetracyclic Skeleton : This scaffold is critical for AChE binding, as seen in territrems and arisugacins .

Q & A

Basic Research Questions

Q. What are the established methodologies for isolating and purifying Isoterreulactone A from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC for final purification. Purity validation requires spectroscopic methods (NMR, HRMS) and comparison with literature data. Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic

- 1D/2D NMR (e.g., , , HSQC, HMBC) to assign stereochemistry and connectivity.

- X-ray crystallography for absolute configuration (if crystals are obtainable).

- HRMS for molecular formula validation.

Cross-reference data with computational models (DFT calculations) to resolve ambiguities .

Q. What are the standard protocols for assessing the purity of this compound?

- Methodological Answer :

- HPLC (≥95% peak area normalization).

- Elemental analysis (C, H, N) to verify stoichiometry.

- Melting point consistency (compare with literature).

- TLC under multiple solvent systems for homogeneity .

Advanced Research Questions

Q. How should experimental designs address contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Cross-validate assays : Use orthogonal bioactivity tests (e.g., enzyme inhibition, cell viability, in vivo models) to confirm results.

- Control variables : Standardize solvent carriers, cell lines, and incubation times.

- Statistical rigor : Apply ANOVA or non-parametric tests to assess significance of dose-response relationships.

- Meta-analysis : Compare results with prior studies to identify methodological divergences (e.g., extraction protocols, assay conditions) .

Q. What strategies optimize the total synthesis of this compound to improve yield and scalability?

- Methodological Answer :

- Retrosynthetic analysis : Identify key intermediates (e.g., lactone ring, terpenoid backbone).

- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., organocatalysts, metal-ligand complexes) for stereocontrol.

- Process optimization : Screen solvent systems (e.g., THF, DMF) and temperatures to minimize side reactions.

- Scale-up challenges : Address purification bottlenecks via continuous-flow reactors or gradient HPLC .

Q. How can computational models resolve discrepancies in proposed biosynthetic pathways for this compound?

- Methodological Answer :

- Genome mining : Identify putative biosynthetic gene clusters (BGCs) in source organisms using tools like antiSMASH.

- Enzyme kinetics : Characterize key enzymes (e.g., polyketide synthases, cytochrome P450s) via in vitro assays.

- Docking studies : Model substrate-enzyme interactions to validate proposed intermediates.

- Isotopic labeling : Trace carbon flux using -labeled precursors to confirm pathway hypotheses .

Q. What experimental frameworks are recommended for elucidating structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Analog synthesis : Systematically modify functional groups (e.g., hydroxylation, methylation).

- High-throughput screening : Test derivatives against target proteins (e.g., kinases, GPCRs).

- QSAR modeling : Corrogate bioactivity data with electronic (Hammett constants) or steric (Taft parameters) descriptors.

- Crystallography : Resolve ligand-target binding modes to guide rational design .

Data Contradiction and Reproducibility

Q. How should researchers address variability in cytotoxicity reports for this compound across cell lines?

- Methodological Answer :

- Standardize cell culture conditions : Use authenticated cell lines, uniform passage numbers, and serum-free media during assays.

- Dose-response normalization : Express IC values relative to positive controls (e.g., doxorubicin).

- Mechanistic studies : Probe apoptosis (Annexin V/PI staining) vs. necrosis (LDH release) to clarify mode of action.

- Multi-lab collaboration : Conduct inter-laboratory studies to isolate protocol-dependent artifacts .

Ethical and Methodological Compliance

Q. What ethical guidelines apply to in vivo studies of this compound’s pharmacological effects?

- Methodological Answer :

- IACUC approval : Adhere to ARRIVE guidelines for animal welfare.

- Dose justification : Base initial doses on in vitro IC values and allometric scaling.

- Blinding : Randomize treatment groups and use blinded observers for outcome assessments.

- Data transparency : Report negative results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.